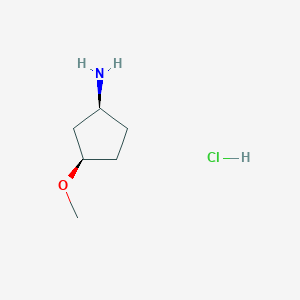

(1S,3R)-3-methoxycyclopentanamine;hydrochloride

説明

(1S,3R)-3-Methoxycyclopentanamine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a methoxy group at the 3-position and an amine group at the 1-position, with stereochemistry defined as (1S,3R). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and research applications. Typical purity levels for such compounds exceed 97%, and storage at room temperature under standard transport conditions is recommended .

特性

IUPAC Name |

(1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCZONWJWLKAEF-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of cis-3-Methoxycyclopentan-1-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with cyclopentanol as the starting material.

Methoxylation: The cyclopentanol undergoes methoxylation to introduce the methoxy group at the 3-position.

Amination: The methoxycyclopentanol is then subjected to amination to introduce the amine group at the 1-position.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

化学反応の分析

cis-3-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

cis-3-Methoxycyclopentan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

作用機序

The mechanism of action of cis-3-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

Stereoisomeric Variants

Stereochemistry significantly impacts physicochemical and biological properties. Key stereoisomers include:

| Compound Name | CAS Number | Configuration | Purity | Storage Conditions |

|---|---|---|---|---|

| (1R,3R)-3-Methoxycyclopentanamine hydrochloride | 1821430-32-3 | (1R,3R) | ≥97% | Room temperature |

| (1R,3S)-3-Methoxycyclopentanamine hydrochloride | 2511250-80-7 | (1R,3S) | N/A | N/A |

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | Not provided | (1S,3R) | N/A | N/A |

The (1R,3R) isomer (CAS 1821430-32-3) shares identical functional groups but differs in spatial arrangement, which may alter receptor binding or metabolic stability .

Substituent Variations: Methoxy vs. Fluoro vs. Ester Groups

Substituents on the cyclopentane ring modulate electronic and steric properties:

| Compound Name | Substituent | CAS Number | Key Properties |

|---|---|---|---|

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | Methoxy | Not provided | Moderate lipophilicity, ether stability |

| (1S,3R)-3-Fluorocyclopentanamine hydrochloride | Fluoro | 932706-21-3 | Higher electronegativity, polarity |

| Methyl 3-aminocyclopentanecarboxylate hydrochloride | Ester | 1398534-59-2 | Increased polarity, ester hydrolysis |

Ring Size and Skeletal Analogues

Variations in ring size or structure alter conformational flexibility:

| Compound Name | Ring Size | Similarity Score* | CAS Number |

|---|---|---|---|

| (1S,3R)-3-Methoxycyclopentanamine hydrochloride | 5-member | 1.00 | Not provided |

| cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride | 4-member | 0.94 | 1212304-86-3 |

| cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride | 6-member | 0.94 | 61367-16-6 |

Smaller rings (e.g., cyclobutane) increase ring strain, while larger rings (e.g., cyclohexane) offer conformational diversity. The similarity scores (based on structural descriptors) highlight the impact of ring size on molecular recognition .

Complex Derivatives and Pharmacologically Relevant Analogues

Structurally complex derivatives include:

- This compound’s bulkier structure may enhance receptor specificity but reduce solubility compared to simpler amines .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。